Boc-Glu(OBzl)-OMe
Overview
Description
Boc-Glu(OBzl)-OMe is an N-terminal protected amino acid used in solid-phase peptide synthesis (SPPS) to make unique peptides containing glutamate benzyl ester residues . It has been used in the synthesis of peptide-based inhibitors of human caspases and human rhinovirus (HRV) 3C protease that have enzyme inhibitory activity in vitro .
Synthesis Analysis
Boc-Glu(OBzl)-OMe can be used for the solid-phase peptide synthesis containing glutamate benzyl ester residues . It is an amino acid building block used in the synthesis of unique peptides .Molecular Structure Analysis
The molecular formula of Boc-Glu(OBzl)-OMe is C17H23NO6 . The molecular weight is 337.37 g/mol .Chemical Reactions Analysis
Boc-Glu(OBzl)-OMe is an amino acid building block. It has been used in the synthesis of peptide-based inhibitors of human caspases and human rhinovirus (HRV) 3C protease that have enzyme inhibitory activity in vitro .Scientific Research Applications
Crystal Structure Studies : Boc-Glu(OBzl)-OMe has been used to study crystal structures of peptides, revealing important insights into molecular arrangements and interactions. For instance, a study by Karle et al. (1990) used a derivative of Boc-Glu(OBzl)-OMe to illustrate a parallel zipper arrangement of interacting helical peptide columns in crystals (Karle et al., 1990).
Solid-Phase Peptide Synthesis : This compound has been implicated in studies of side reactions during solid-phase peptide synthesis, providing insights into structural diversification in combinatorial design. For example, a study highlighted transesterification of Boc-Glu(OBzl) in peptide synthesis, leading to structural modifications (Hsieh et al., 2009).
Synthesis of Peptide Analogs : Research has utilized Boc-Glu(OBzl)-OMe in the synthesis of peptide analogs, such as those mimicking sequences of bovine prothrombin precursor. These studies explore the carboxylation of peptides and their interaction with enzymes like vitamin K-dependent carboxylase (Rich et al., 2009).
Molecular Imprinted Polymeric Membranes : The use of Boc-Glu(OBzl)-OMe in the creation of molecularly imprinted polymeric membranes for chiral recognition has been documented. This research demonstrates the ability of these membranes to recognize specific isomers, highlighting potential applications in enantioselective processes (Yoshikawa et al., 2001).
Conformational Analysis of Peptides : The compound has been key in studies analyzing the conformation of peptides in solution and in crystalline states, providing valuable information on peptide stability and structure (Schmitt et al., 1982).
Safety And Hazards
Ensure adequate ventilation. Use personal protective equipment. Wear chemical impermeable gloves. Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye .
Relevant Papers Unfortunately, the search for relevant papers on Boc-Glu(OBzl)-OMe did not yield any specific results .
properties
IUPAC Name |
5-O-benzyl 1-O-methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO6/c1-18(2,3)25-17(22)19-14(16(21)23-4)10-11-15(20)24-12-13-8-6-5-7-9-13/h5-9,14H,10-12H2,1-4H3,(H,19,22)/t14-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHCZTGSAKNZBOV-AWEZNQCLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC(=O)OCC1=CC=CC=C1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCC(=O)OCC1=CC=CC=C1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40552977 | |
Record name | 5-Benzyl 1-methyl N-(tert-butoxycarbonyl)-L-glutamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40552977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-Glu(OBzl)-OMe | |
CAS RN |
59279-58-2 | |
Record name | 5-Benzyl 1-methyl N-(tert-butoxycarbonyl)-L-glutamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40552977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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